molecular formula C19H16N8O2 B2614638 1-methyl-N-((7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-1H-indazole-3-carboxamide CAS No. 2034599-29-4

1-methyl-N-((7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-1H-indazole-3-carboxamide

Cat. No.: B2614638
CAS No.: 2034599-29-4
M. Wt: 388.391
InChI Key: YVJWALVASWALEA-UHFFFAOYSA-N
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Description

1-methyl-N-((7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-1H-indazole-3-carboxamide is a synthetic chemical compound of significant interest in medicinal chemistry and pharmacological research. Its molecular structure incorporates both indazole and [1,2,4]triazolo[4,3-a]pyridine moieties, which are heterocyclic scaffolds frequently investigated for their potential as kinase inhibitors . The inclusion of a 1,2,4-oxadiazole group is a common strategy in drug design to improve metabolic stability and binding affinity. While the specific biological profile of this compound requires further characterization, compounds with analogous structures have been explored as potent and selective antagonists or inhibitors for various disease targets . This makes it a valuable candidate for researchers developing novel therapeutic agents, particularly in oncology and immunology. Potential applications include in vitro enzyme assays, cell-based phenotypic screening, and structure-activity relationship (SAR) studies to optimize lead compounds. This product is intended for research and laboratory use only. It is not intended for diagnostic or therapeutic procedures in humans or animals.

Properties

IUPAC Name

1-methyl-N-[[7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl]indazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N8O2/c1-11-21-19(29-25-11)12-7-8-27-15(9-12)22-23-16(27)10-20-18(28)17-13-5-3-4-6-14(13)26(2)24-17/h3-9H,10H2,1-2H3,(H,20,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVJWALVASWALEA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=N1)C2=CC3=NN=C(N3C=C2)CNC(=O)C4=NN(C5=CC=CC=C54)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N8O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Heterocyclic Diversity

  • The target compound features an indazole core, a bicyclic triazolopyridine, and an oxadiazole ring. Indazole derivatives are known for their kinase inhibitory activity due to their planar structure and hydrogen-bonding capacity .
  • K0M (C₉H₁₀N₄O₂) lacks fused ring systems but retains a pyrazole-oxazole-carboxamide framework.
  • CAS 1005664-84-5 incorporates a benzyl-substituted triazole, which may enhance lipophilicity and membrane permeability compared to the target compound’s oxadiazole and triazolopyridine motifs .

Molecular Weight and Drug-Likeness

  • In contrast, K0M (206.20 g/mol) and CAS 1005664-84-5 (296.33 g/mol) fall within favorable ranges for small-molecule therapeutics.

Hydrogen-Bonding Capacity

  • The target compound’s nine nitrogen atoms and carboxamide group provide multiple hydrogen-bond donors/acceptors, likely enhancing target engagement. K0M and CAS 1005664-84-5 have fewer hydrogen-bonding sites, which may reduce binding specificity.

Research Findings and Implications

While direct pharmacological data for these compounds are unavailable in the provided evidence, structural analysis permits the following hypotheses:

Target Compound : The indazole-triazolopyridine-oxadiazole architecture may confer selectivity for ATP-binding pockets in kinases, similar to reported indazole-based inhibitors. The oxadiazole’s electron-withdrawing properties could further stabilize ligand-receptor interactions .

K0M : Its simpler structure may limit target affinity but improve pharmacokinetic properties, such as solubility and clearance rates .

CAS 1005664-84-5 : The benzyl group could promote interactions with hydrophobic binding pockets, though it may also increase off-target risks .

Further studies, including crystallographic analysis (e.g., using SHELX-based refinement ) and in vitro assays, are required to validate these hypotheses.

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